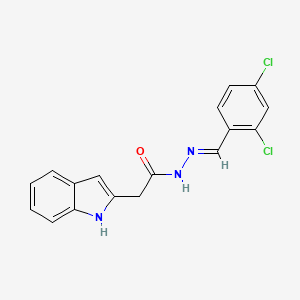
1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol, also known as BBP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BBP is a pyrazoline derivative that has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce oxidative stress and inflammation. 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various disease pathways. However, one limitation of using 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are many possible future directions for research on 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol. One area of interest is the development of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol-based drugs for the treatment of cancer, diabetes, and other diseases. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol, which could lead to the development of more potent and selective 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol derivatives. Finally, the use of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol in combination with other drugs or therapies could be explored as a way to enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has been found to possess antioxidant, anti-inflammatory, and antiproliferative properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-benzyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16-11-13(10-12-6-2-1-3-7-12)19-20(16)17-18-14-8-4-5-9-15(14)22-17/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIKEJSIESZAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3856933.png)
methyl]-2,4-pentanedione](/img/structure/B3856947.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(methylamino)benzamide](/img/structure/B3856954.png)
![benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856965.png)


![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-piperidinyl)naphthoquinone](/img/structure/B3856981.png)
![3,3'-methylenebis{6-[(2-thienylcarbonyl)amino]benzoic acid}](/img/structure/B3856997.png)
![2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3857002.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}piperidine](/img/structure/B3857014.png)
![4-[2-(4-bromobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3857020.png)
![4-methoxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857028.png)

![1-[2-(dimethylamino)-1-naphthyl]-1-(4-methoxyphenyl)-2-propyn-1-ol](/img/structure/B3857040.png)